Cas no 93-10-7 (Quinoline-2-carboxylic acid)

Quinoline-2-carboxylic acid structure
Quinoline-2-carboxylic acid structure
Product Name:Quinoline-2-carboxylic acid
Numero CAS:93-10-7
MF:C10H7NO2
MW:173.168082475662
MDL:MFCD00006752
CID:34687
PubChem ID:7124
Update Time:2025-06-12

Quinoline-2-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • Quinoline-2-carboxylic acid
    • 2-Quinolinecarboxylic acid
    • Quinoline-2-carboxylic acid (Quinaldic acid)
    • RARECHEM AL BO 1348
    • QUINALDINIC ACID
    • TIMTEC-BB SBB003820
    • 2-QUINOLINECARBOCYLIC ACID
    • Quinaldic Acid
    • 2-Carboxyquinoline
    • 2-Quinolinylcarboxylic acid
    • 2-Quinoline carboxylic acid
    • Quinaldate
    • 2-Quinolinecarboxylate
    • 2-quinaldic acid
    • Quinolinecarboxylic acid
    • 2-quinoline-carboxylic acid
    • QUINALDIC ACID, 99%
    • P90NWT719R
    • LOAUVZALPPNFOQ-UHFFFAOYSA-N
    • quinoline-2-carboxylic acid (quinaldic
    • Quinaldic acid (8CI)
    • 2-Quinolinic acid
    • NSC 4882
    • Quinolin-2-carboxylic acid
    • AC-2457
    • HY-W002011
    • Oprea1_469219
    • 1199266-78-8
    • BDBM50546252
    • ALBB-005959
    • NS00015184
    • AKOS000119019
    • DB02428
    • Chinaldinsaeure
    • CHEMBL1160559
    • Q0003
    • SCHEMBL39024
    • AI3-18872
    • 2-Quinolinylcarboxylate
    • Quinoline-2-carboxylic acid anion
    • 93-10-7
    • quinolinium-2-carboxylate
    • 26469-60-3
    • Cambridge id 5116923
    • 2,3-pyridinedicarboxylic acid (quinolinic acid)
    • Q17189267
    • bmse000417
    • FS-2156
    • BRN 0126322
    • SY001304
    • NSC-4882
    • C06325
    • AB00802
    • DB-023064
    • SDCCGMLS-0065930.P001
    • F1018-0303
    • AB01325078-02
    • S6366
    • W-100255
    • Quinaldinate
    • chinaldinsaure
    • QUINALDIC ACID [MI]
    • EINECS 202-218-3
    • UNII-P90NWT719R
    • 2-?Quinolinecarboxylic Acid
    • quinoline, 2-carboxy-
    • BP-13045
    • Quinolin-2-carboxylate
    • quinoline carboxylic acid
    • CS-W002011
    • Chinolin-2-carbonsA currencyure
    • MFCD00006752
    • Quinaldic acid, 98%
    • Quinaldic Acid, 2-Carboxyquinoline, 2-Quinolinic Acid, 2-Quinolinylcarboxylic Acid,Quinaldinic Acid, Quinolin-2-carboxylic Acid
    • Oprea1_509154
    • Z104473458
    • W-204258
    • 2-Chinolincarbonsaeure
    • STK500701
    • AK-830/25033071
    • NSC4882
    • HMS3604O18
    • HMS1648G18
    • 5-22-03-00183 (Beilstein Handbook Reference)
    • DTXSID6059079
    • NCGC00330664-01
    • EN300-19301
    • CHEBI:18386
    • WLN: T66 BNJ CVQ
    • MDL: MFCD00006752
    • Inchi: 1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13)
    • Chiave InChI: LOAUVZALPPNFOQ-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=CC2C(=CC=CC=2)N=1)O
    • BRN: 0126322

Proprietà calcolate

  • Massa esatta: 173.04800
  • Massa monoisotopica: 173.048
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 205
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.6
  • Superficie polare topologica: 50.2
  • Carica superficiale: 0

Proprietà sperimentali

  • Colore/forma: Cristalli bianchi, inodore.
  • Densità: 1.2427 (rough estimate)
  • Punto di fusione: 156-158 °C (lit.)
  • Punto di ebollizione: 348.7°C at 760 mmHg
  • Punto di infiammabilità: 164.7℃
  • Indice di rifrazione: 1.5200 (estimate)
  • PH: 3.0-3.5 (10g/l, H2O, 20℃)
  • Solubilità: 14g/l
  • Coefficiente di ripartizione dell'acqua: dissoluzione
  • PSA: 50.19000
  • LogP: 1.93300
  • Solubilità: Solubile in etanolo e soluzione alcalina, leggermente solubile in acqua.
  • Merck: 8046
  • FEMA: 2723

Quinoline-2-carboxylic acid Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315,H319,H335
  • Dichiarazione di avvertimento: P261,P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26-S36-S37/39
  • RTECS:UZ9100000
  • Identificazione dei materiali pericolosi: Xi
  • Frasi di rischio:R36/37/38
  • Classe di pericolo:IRRITANT
  • TSCA:Yes
  • Condizioni di conservazione:Inert atmosphere,2-8°C

Quinoline-2-carboxylic acid Dati doganali

  • CODICE SA:29334990
  • Dati doganali:

    Codice doganale cinese:

    2933499090

    Panoramica:

    2933499090. altri composti contenenti chinolina o sistema di anelli isochinolina [ma non fusi ulteriormente]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933499090. altri composti contenenti nella struttura un sistema di anelli chinolina o isochinolina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Quinoline-2-carboxylic acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
80R0279-100g
Quinoline-2-carboxylic acid
93-10-7 96%
100g
1594.32CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
80R0279-500g
Quinoline-2-carboxylic acid
93-10-7 96%
500g
6377.28CNY 2021-05-07
Alichem
A189001263-250mg
2-Quinolinecarboxylic Acid
93-10-7 98%
250mg
$727.60 2023-08-31
Alichem
A189001263-500mg
2-Quinolinecarboxylic Acid
93-10-7 98%
500mg
$999.60 2023-08-31
Alichem
A189001263-1g
2-Quinolinecarboxylic Acid
93-10-7 98%
1g
$1786.10 2023-08-31
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H78235-5g
Quinoline-2-carboxylic acid
93-10-7 98%
5g
¥80 2023-09-19
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H78235-25g
Quinoline-2-carboxylic acid
93-10-7 98%
25g
¥220 2023-09-19
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H78235-100g
Quinoline-2-carboxylic acid
93-10-7 98%
100g
¥650 2023-09-19
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
Q0003-25G
Quinaldic Acid
93-10-7 >98.0%(T)(HPLC)
25g
¥280.00 2024-04-15
Fluorochem
036133-1g
2-Quinolinecarboxylic acid
93-10-7 98%
1g
£10.00 2022-03-01

Quinoline-2-carboxylic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Hydrogen bromide Solvents: Acetic acid ,  Water
Riferimento
Quinolines. I. Synthesis of quinaldic acid and some of its amide derivatives
Davis, Jefferson W. Jr., Journal of Organic Chemistry, 1959, 24, 1691-4

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Water Catalysts: 1H-Imidazolium, 3-[2,6-bis(1-methylethyl)phenyl]-1-(3-sulfopropyl)-, inner salt Solvents: Dimethylformamide ;  4 - 24 h, rt
Riferimento
Oxidative carboxylation of arylaldehydes with water by a sulfoxylalkyl-substituted N-heterocyclic carbene catalyst
Yoshida, Masahiro; Katagiri, Yuki; Zhu, Wen-Bin; Shishido, Kozo, Organic & Biomolecular Chemistry, 2009, 7(19), 4062-4066

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate ,  Sodium carbonate Catalysts: 4-Acetamido-TEMPO Solvents: Acetonitrile ,  Water ;  8 h, pH 9.8 - 10.1, rt
Riferimento
Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4-Acetamido-TEMPO: An Alternative to "Anelli" and "Pinnick" Oxidations
Rafiee, Mohammad ; Konz, Zachary M.; Graaf, Matthew D.; Koolman, Hannes F.; Stahl, Shannon S., ACS Catalysis, 2018, 8(7), 6738-6744

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  rt → 55 °C; 60 min, 55 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  60 min, 55 °C; 1 h, 55 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 6 - 7
Riferimento
Synthesis of quinaldic acid
Li, Xiao-qing; Fang, Wei-guo, Zhejiang Huagong, 2011, 42(9), 17-18

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-12)-Chloro[5,10,15,20-tetrakis(4-nitrophenyl)-21H,23H-porphinato(2-)-κN21,… Solvents: Methanol ,  Water ;  12 h, 50 °C
Riferimento
Preparation of 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid catalyzed by iron(III)porphyrins with (diacetoxyiodo)benzene
Zhong, Qi-Di; Xue, Yun-Zhou; Yan, Hong; Song, Xiu-Qing; Zhong, Ru-Gang, Bioorganic & Medicinal Chemistry Letters, 2010, 20(18), 5532-5535

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  85 °C; 80 °C; 4 min, 85 °C
Riferimento
Process for synthesis of benzopyridinecarboxylic acid
, China, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Nickel hydroxide oxide (Ni(OH)O) Solvents: tert-Butanol ,  Water
Riferimento
Electrochemical Oxidation of Alcohols Using Nickel Oxide Hydroxide as Heterogeneous Electrocatalyst in Batch and Continuous Flow
Jud, Wolfgang; Salazar, Chase A.; Imbrogno, Joseph ; Verghese, Jenson; Guinness, Steven M.; et al, Organic Process Research & Development, 2022, 26(5), 1486-1495

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide ,  Selenium dioxide Solvents: 1,4-Dioxane ;  1 h, 50 °C
Riferimento
Improved oxidation of an active methyl group of N-heteroaromatic compounds by selenium dioxide in the presence of tert-butyl hydroperoxide
Tagawa, Yoshinobu; Yamashita, Katsuya; Higuchi, Yoshitaka; Goto, Yoshinobu, Heterocycles, 2003, 60(4), 953-957

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Preparation method of quinoline-2-formic acid and its derivatives
, China, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: 2-(Trimethylsilyl)ethanol Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene Solvents: Toluene ;  24 h, 110 °C; 110 °C → 23 °C
1.2 Reagents: Tetrabutylammonium fluoride ;  2 h, 23 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Nickel-Catalyzed Conversion of Amides to Carboxylic Acids
Knapp, Rachel R.; Bulger, Ana S.; Garg, Neil K., Organic Letters, 2020, 22(7), 2833-2837

Metodo di produzione 11

Condizioni di reazione
1.1 Solvents: Acetonitrile ,  Water ;  overnight, pH 9.5, rt
1.2 Reagents: Ethanol
1.3 Reagents: Molybdenum hexacarbonyl ,  Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol ,  Water ;  15 h, 80 °C
Riferimento
Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis
Li, Jian-Yuan; et al, Bioconjugate Chemistry, 2019, 30(8), 2209-2215

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone ,  Sodium hydroxide Solvents: 1,2-Dimethoxyethane ;  80 °C; 80 °C → rt
1.2 Solvents: Water ;  acidified, rt
Riferimento
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone
Lu, Yi; Tan, Wen-Yun; Ding, Yuzhen; Chen, Wen ; Zhang, Hongbin, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone ,  Sodium hydroxide Solvents: 1,2-Dimethoxyethane ;  80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Riferimento
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer
Tan, Wen-Yun; Lu, Yi; Zhao, Jing-Feng; Chen, Wen; Zhang, Hongbin, Organic Letters, 2021, 23(17), 6648-6653

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Iron Catalysts: Hydrochloric acid Solvents: Ethanol ,  Water ;  40 min, 95 °C; 95 °C → rt
1.2 Reagents: Potassium hydroxide ;  30 min, 95 °C; 95 °C → rt
Riferimento
A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes
Li, An-Hu; Ahmed, Eilaf; Chen, Xin; Cox, Matthew; Crew, Andrew P.; et al, Organic & Biomolecular Chemistry, 2007, 5(1), 61-64

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water
Riferimento
Quinoline series. V. Preparation of some α-dialkylaminomethyl-2-quinolinemethanols
Campbell, Kenneth N.; Helbing, Clarence H.; Kerwin, James F., Journal of the American Chemical Society, 1946, 68, 1840-3

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  4 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
Riferimento
Eco-efficient synthesis of 2-quinaldic acids from furfural
Li, Minghao; Dong, Xiaohan; Zhang, Na; Jerome, Francois; Gu, Yanlong, Green Chemistry, 2019, 21(17), 4650-4655

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt; 40 min, rt; 3 h, rt → 80 °C
1.2 Reagents: Hydrochloric acid ;  pH 3 - 4
Riferimento
Design, synthesis and cholinesterase inhibitory activity of quinoline-polyamine conjugates
Luo, Wen; Huang, Kai; Zhang, Zhen; Hong, Chen; Wang, Chao-jie, Yaoxue Xuebao, 2013, 48(2), 269-275

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt; 40 min, rt; 3 h, rt → 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
Riferimento
Synthesis and biological evaluation of quinoline-polyamine derivatives
Luo, Wen; Zhang, Zhen; Wang, Chaojie, Youji Huaxue, 2013, 33(1), 125-131

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone ,  Sodium hydroxide Solvents: 1,2-Dimethoxyethane ;  5 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Green preparation of carboxylic acid
, China, , ,

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Solvents: Formic acid ,  Water
Riferimento
The oxidation of aromatic aldehydes to carboxylic acids using hydrogen peroxide in formic acid
Dodd, Robert H.; Le Hyaric, Mireille, Synthesis, 1993, (3), 295-7

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: Nitrogen dioxide Catalysts: N-Hydroxyphthalimide Solvents: Acetic acid
Riferimento
Remarkable effect of nitrogen dioxide for N-hydroxyphthalimide-catalyzed aerobic oxidation of methylquinolines
Sakaguchi, Satoshi; Shibamoto, Akihiro; Ishii, Yasutaka, Chemical Communications (Cambridge, 2002, (2), 180-181

Quinoline-2-carboxylic acid Raw materials

Quinoline-2-carboxylic acid Preparation Products

Quinoline-2-carboxylic acid Fornitori

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:93-10-7)Quinaldic acid
Numero d'ordine:LE1449;LE15271;LE2468973
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 11:40
Prezzo ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:93-10-7)Quinoline-2-carboxylic acid
Numero d'ordine:A844446
Stato delle scorte:in Stock
Quantità:500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:03
Prezzo ($):277.0
Email:sales@amadischem.com
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93-10-7)Quinaldic acid
LE1449;LE15271;LE2468973
Purezza:99%/99%/99%
Quantità:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Prezzo ($):Inchiesta/Inchiesta/Inchiesta
Email
Amadis Chemical Company Limited
(CAS:93-10-7)Quinoline-2-carboxylic acid
A844446
Purezza:99%
Quantità:500g
Prezzo ($):277.0
Email